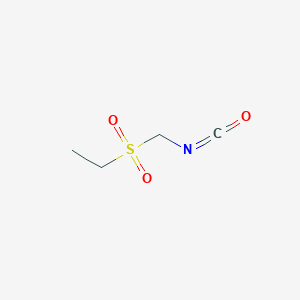

1-(Isocyanatomethylsulfonyl)ethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Isocyanatomethylsulfonyl)ethane, also known as IMSE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a versatile reagent that can be used in various organic synthesis reactions.

Wissenschaftliche Forschungsanwendungen

Green Chemistry Alternatives

4-Dimethylaminopyridinium carbamoylides have been identified as stable and non-hazardous substitutes for arylsulfonyl isocyanates, traditionally used for producing arylsulfonyl carbamates and ureas. These carbamoylides offer a safer alternative, avoiding the need for dangerous chemicals like phosgene in their preparation, highlighting a shift towards more environmentally friendly chemical processes Sa̧czewski, Kornicka, & Brzozowski, 2006.

Spectroscopy and Isomerization

Research on 1-fluoro-2-isocyanato-ethane revealed its ultrafast carbon-carbon single-bond rotational isomerization in room-temperature solution, a process too swift for conventional measurement methods. This study, employing two-dimensional infrared vibrational echo spectroscopy, provides foundational insights into the dynamic behavior of ethane derivatives and their isomerization processes, with implications for understanding molecular motion and reactivity Zheng, Kwak, Xie, & Fayer, 2006.

Advanced Materials and Chemical Synthesis

Organosilica membranes , leveraging 1,2-bis(triethoxysilyl)ethane, exemplify the development of advanced materials with superior performance in separation technologies. These membranes demonstrate high stability and selectivity in vapor permeation processes, offering potential applications in industrial separations and chemical processing Gong, Wang, Nagasawa, Kanezashi, Yoshioka, & Tsuru, 2014.

Polymer Chemistry

The synthesis of free-isocyanate polyurethane from diethyl ethane-1,2-diyldicarbamate showcases innovative approaches in polymer chemistry, emphasizing greener synthesis methods. This work aligns with the broader trend of developing renewable materials for applications such as coatings, with a focus on minimizing hazardous inputs Saputra, Apriany, Putri, & Firdaus, 2016.

Selective Absorption and Ionic Liquids

Studies on imidazolium-based ionic liquids with cyano groups for the selective absorption of ethane and ethylene contribute to the field of chemical engineering by offering insights into gas separation technologies. These findings are crucial for applications in petrochemical processing and environmental management, demonstrating the impact of ionic liquid design on separation performance Moura, Darwich, Santini, & Gomes, 2015.

Safety And Hazards

Zukünftige Richtungen

Ethane levels have been found to have increased in the troposphere from 2009 to 2015, with a trend reversal after some 40 years of steady decline, due to the regulation of the main anthropogenic sources . This suggests that the future directions of 1-(Isocyanatomethylsulfonyl)ethane could be influenced by similar factors.

Eigenschaften

IUPAC Name |

1-(isocyanatomethylsulfonyl)ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQNDLLDNFTNIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CN=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isocyanatomethylsulfonyl)ethane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)

![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)

![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide](/img/structure/B2558365.png)